Coumarin 153

Catalog No.
S589553
CAS No.
53518-18-6
M.F
C16H14F3NO2
M. Wt
309.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 153

CAS Number

53518-18-6

Product Name

Coumarin 153

IUPAC Name

6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)12-8-13(21)22-15-10-4-2-6-20-5-1-3-9(14(10)20)7-11(12)15/h7-8H,1-6H2

InChI Key

VSSSHNJONFTXHS-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F

Synonyms

coumarin 153

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F

Fluorescent Probe

Coumarin 153's fluorescent properties make it a widely used fluorescent probe. Its fluorescence intensity and emission wavelength change depending on its surrounding environment, such as polarity, viscosity, and presence of specific molecules [, ]. This allows researchers to use it to:

  • Understand the microenvironment within complex systems like polymers, micelles, and biological membranes [, ].
  • Study solvent dynamics and solvation processes by observing the changes in its fluorescence behavior [].
  • Probe the existence and properties of specific binding sites in molecules or materials [].

Model Molecule for Photophysical Studies

Due to its well-defined structure and well-understood photophysical properties, Coumarin 153 serves as a model molecule for fundamental studies in photophysics []. Researchers use it to:

  • Investigate the influence of various factors like temperature and solvent on the fluorescence behavior of molecules [, ].
  • Develop theoretical models and computational simulations to understand the photophysical processes occurring in organic molecules [].

Potential Applications in Biomedicine

While Coumarin 153 itself is not currently used in biomedicine, its derivatives are being explored for their potential applications. These derivatives often exhibit biological activities such as anti-cancer, anti-bacterial, and anti-fungal properties []. The understanding gained through research on Coumarin 153 can contribute to the design and development of novel therapeutic agents based on the coumarin scaffold [].

Coumarin 153 is a synthetic organic compound belonging to the coumarin family, which are lactones known for their fragrant properties and diverse applications in various fields. This specific compound is characterized by its unique fluorescence properties, making it a valuable dye in photonics and biochemistry. Coumarin 153 exhibits a peak fluorescence emission at approximately 532 nm, which is utilized in various imaging and sensing applications .

Coumarin 153 does not have a known biological function. Its mechanism of action lies in its ability to absorb and emit light at specific wavelengths. When excited by laser light, the electrons in the conjugated double bond system of Coumarin 153 are promoted to higher energy levels. Upon relaxation, these electrons return to their ground state, releasing energy in the form of light emission []. The specific wavelength of the emitted light depends on the molecular structure of Coumarin 153.

The synthesis of Coumarin 153 primarily involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst. Recent studies have demonstrated that samarium oxide nanoparticles can effectively catalyze this reaction under mild conditions, yielding high product purity and efficiency (up to 93% yield) . The reaction mechanism typically involves proton transfer steps that facilitate the formation of the coumarin structure through a series of condensation and cyclization processes.

Coumarin 153 has been investigated for its biological activities, particularly its potential as a fluorescent probe in biological systems. Its ability to selectively stain cellular components allows it to be used in fluorescence microscopy for tracking cellular processes. Additionally, some studies suggest that coumarins may exhibit antimicrobial and anti-inflammatory properties, although specific data on Coumarin 153's biological effects remain limited .

The synthesis of Coumarin 153 can be achieved through several methods:

  • Pechmann Condensation: The most common method involves the reaction of 8-hydroxyjulolidine with ethyl 4,4,4-trifluoroacetoacetate using samarium oxide nanoparticles as a catalyst, achieving high yields under controlled conditions .
  • Alternative Catalysts: Other catalysts such as Brønsted acids or Lewis acids can also be employed, but they may not yield the same efficiency as the nanoparticle approach .
  • Solvent Systems: The choice of solvent can significantly affect the reaction kinetics and yield; studies have shown that ionic liquids can enhance solvation dynamics during the synthesis process .

Coumarin 153 is widely used in various applications due to its fluorescent properties:

  • Fluorescent Dyes: It is utilized as a fluorescent marker in biological imaging and sensing applications.
  • Photonic Devices: Its unique optical properties make it suitable for use in lasers and other photonic devices.
  • Chemical Sensors: Coumarin 153 is employed in sensors for detecting specific ions or molecules due to its sensitivity to environmental changes .

Research on Coumarin 153 has explored its interactions within different solvent systems, particularly ionic liquids. Studies have indicated that the solvation dynamics of Coumarin 153 vary significantly across different environments, influencing its fluorescence behavior and stability . These interactions are crucial for optimizing its use in practical applications such as sensors and imaging techniques.

Several compounds share structural similarities with Coumarin 153, each exhibiting unique properties:

Compound NameStructure TypeKey Features
CoumarinNatural LactoneKnown for fragrance and potential medicinal uses.
7-HydroxycoumarinHydroxy DerivativeExhibits strong fluorescence; used in biological assays.
Coumarin 1Simple CoumarinLess fluorescent; primarily used as a flavoring agent.
Coumarin 6Fluorescent DyeUsed in laser applications; similar emission characteristics.

Coumarin 153 stands out due to its superior fluorescence efficiency and stability under various conditions compared to these similar compounds. Its unique catalytic synthesis method further enhances its appeal for industrial applications .

XLogP3

3.2

Other CAS

53518-18-6

Wikipedia

Coumarin 153

General Manufacturing Information

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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